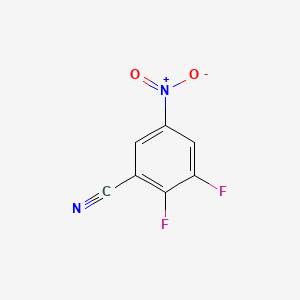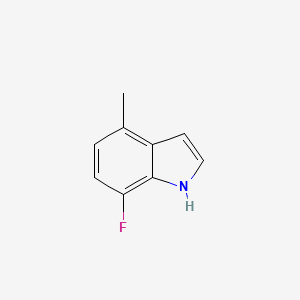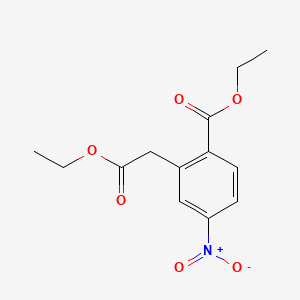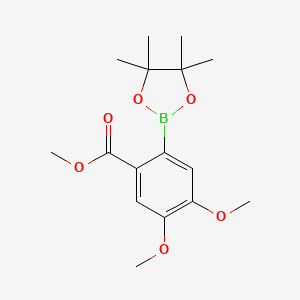
Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound with the molecular formula C16H23BO6 . It has a molecular weight of 322.2 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The compound has a complex structure that includes a boron atom within a cyclic structure known as a dioxaborolane . The molecule also contains methoxy and benzoate functional groups . The exact 3D structure is not available as conformer generation is disallowed due to unsupported elements .Physical And Chemical Properties Analysis
This compound has several computed properties. It has no hydrogen bond donors, six hydrogen bond acceptors, and five rotatable bonds . The topological polar surface area is 63.2 Ų . The compound has a complexity of 422 .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boric acid ester intermediate with benzene rings, which plays a crucial role in organic synthesis, especially in the construction of complex molecules. Huang et al. (2021) synthesized boric acid ester intermediates through a three-step substitution reaction. They employed FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction for structural confirmation and conducted density functional theory (DFT) calculations to analyze the molecular structures and physicochemical properties (Huang et al., 2021).
Application in Material Science
The compound is also instrumental in material science for designing luminescent materials and conducting polymers. Zhu et al. (2007) described the synthesis of soluble conjugated polymers that incorporate boron-containing units, showcasing their potential in creating materials with unique optical properties (Zhu et al., 2007).
Boronate-Based Fluorescence Probes
In the development of fluorescence probes for detecting biological and chemical substances, boronate esters such as this compound are pivotal. Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2), demonstrating their utility in biological and chemical sensors (Lampard et al., 2018).
Chemical Ionization Studies
Research into the chemical ionization properties of related boronate compounds provides insights into their stability and reactivity under various conditions, which is essential for their application in synthetic chemistry and material science (Hancock & Weigel, 1979).
Mécanisme D'action
Target of Action
It is known that this compound is used as a reagent and catalyst in organic synthesis .
Mode of Action
This compound is often used in carbon-carbon bond formation reactions, such as the Suzuki–Miyaura reaction . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process .
Biochemical Pathways
The Suzuki–Miyaura reaction, in which this compound is often used, is a type of cross-coupling reaction that forms a carbon-carbon bond. This reaction is widely applied in organic chemistry for the synthesis of various compounds .
Pharmacokinetics
Its physical and chemical properties such as density (108±01 g/cm3), melting point (77-81°C), boiling point (3556±250 °C), and flash point (1943°C) have been reported .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds. This is particularly useful in the field of organic chemistry, where the creation of complex molecules often requires the formation of specific carbon-carbon bonds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura reaction, in which this compound is used, is typically performed under mild and functional group tolerant conditions . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Propriétés
IUPAC Name |
methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO6/c1-15(2)16(3,4)23-17(22-15)11-9-13(20-6)12(19-5)8-10(11)14(18)21-7/h8-9H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPWLISYCDGHEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659317 |
Source


|
| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1201566-80-4 |
Source


|
| Record name | Methyl 4,5-dimethoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

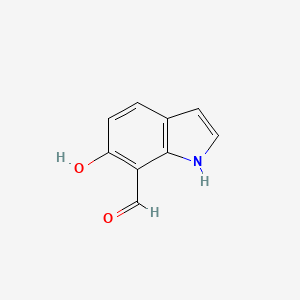
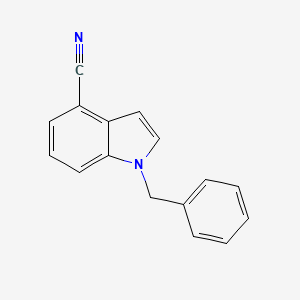

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)
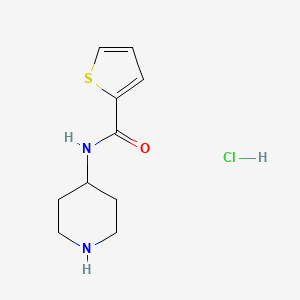
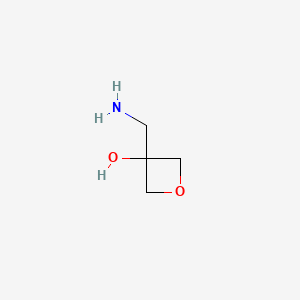
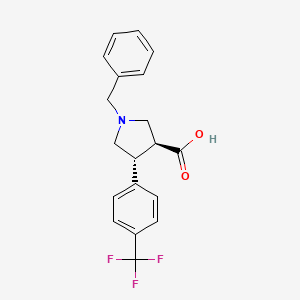
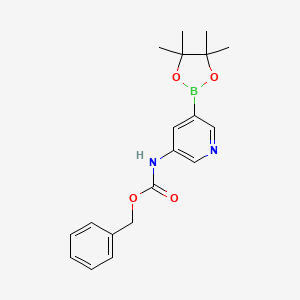
![4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B597949.png)
